(3S)-3-methyl-1-phenylpiperazine dihydrochloride

Catalog No.
S6464711
CAS No.
2307784-13-8
M.F
C11H18Cl2N2
M. Wt
249.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-methyl-1-phenylpiperazine dihydrochloride

CAS Number

2307784-13-8

Product Name

(3S)-3-methyl-1-phenylpiperazine dihydrochloride

IUPAC Name

(3S)-3-methyl-1-phenylpiperazine;dihydrochloride

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

InChI

InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

WGCGAXNLMBPXJB-XRIOVQLTSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC=C2.Cl.Cl
  • Potential applications based on chemical structure

    Due to its structural similarity to known stimulants, (3S)-3-Methyl-1-phenylpiperazine dihydrochloride might be of interest in research related to the central nervous system (CNS). Some structurally related compounds can affect neurotransmitters like dopamine and serotonin, which are involved in mood, movement, and cognition []. Research on (3S)-3-Methyl-1-phenylpiperazine dihydrochloride itself, however, is scarce.

  • Availability for research

(3S)-3-methyl-1-phenylpiperazine dihydrochloride is a chemical compound characterized by its unique piperazine structure, which includes a methyl group at the third position and a phenyl group at the first position of the piperazine ring. Its molecular formula is C11H16N22HClC_{11}H_{16}N_2\cdot 2HCl, indicating that it is a dihydrochloride salt. This compound is notable for its potential applications in pharmacology due to its ability to interact with various neurotransmitter receptors, influencing biological pathways and cellular responses .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
  • Reduction: Reduction can be achieved using lithium aluminum hydride, which can modify the piperazine ring or other substituents.
  • Substitution: Nucleophilic substitution reactions are common, allowing for functionalization of the piperazine ring with various substituents, typically using alkyl halides or sulfonyl chlorides in the presence of bases like sodium hydride.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides or sulfonyl chlorides with sodium hydride as a base.

The biological activity of (3S)-3-methyl-1-phenylpiperazine dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to bind to various receptor sites, potentially acting as an agonist or antagonist depending on the context. This interaction can modulate neurotransmitter release and uptake, influencing signaling pathways that are critical for neurological functions and behaviors .

The synthesis of (3S)-3-methyl-1-phenylpiperazine dihydrochloride can be accomplished through multiple routes:

  • Cyclization of 1,2-Diamine Derivatives: This method involves reacting 1,2-diamine derivatives with sulfonium salts, such as diphenylvinylsulfonium triflate in the presence of bases like DBU.
  • Aza-Michael Addition: Protected 1,2-diamines can react with 2-bromoethyldiphenylsulfonium triflate under basic conditions to yield the desired piperazine derivative.

Industrial Production

In industrial contexts, related compounds like 1-methyl-3-phenylpiperazine are synthesized using intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which undergoes reduction and deprotection steps to yield the final product .

(3S)-3-methyl-1-phenylpiperazine dihydrochloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antidepressants.
  • Research: Utilized in studies related to receptor binding and enzyme inhibition.
  • Chemical Synthesis: Acts as a building block for developing more complex organic molecules .

Studies on (3S)-3-methyl-1-phenylpiperazine dihydrochloride have focused on its interactions with different molecular targets. These interactions can significantly affect neurotransmission and signal transduction pathways. Understanding these mechanisms is crucial for elucidating its potential therapeutic effects and side effects in pharmacological contexts .

Several compounds share structural similarities with (3S)-3-methyl-1-phenylpiperazine dihydrochloride:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-3-phenylpiperazineMethyl group at first positionLacks stereochemistry complexity
1-PhenylpiperazinePhenyl group at first positionNo methyl substitution at the third position
4-MethylpiperazineMethyl group at fourth positionAlters biological activity due to different substitution pattern
3-MethylpyridineContains a pyridine ring instead of piperazineDifferent ring structure affects reactivity

Uniqueness

(3S)-3-methyl-1-phenylpiperazine dihydrochloride stands out due to its specific stereochemistry and the combination of both methyl and phenyl groups. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

248.0847040 g/mol

Monoisotopic Mass

248.0847040 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-25-2023

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